Oratecan

Descripción general

Descripción

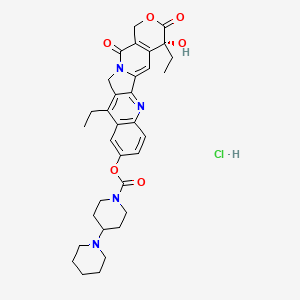

Oratecan is an investigational compound that combines encequidar methanesulfonate, a novel minimally absorbed P-glycoprotein pump inhibitor, with irinotecan, a well-known chemotherapeutic agent. Irinotecan is a type 1 deoxyribonucleic acid topoisomerase inhibitor, which is a potent anticancer drug used in the treatment of various solid tumors, including colorectal, gastroesophageal, pancreatic, and ovarian cancers .

Mecanismo De Acción

Biochemical Pathways

The primary biochemical pathway affected by Oratecan is the DNA replication and transcription pathway . By inhibiting DNA topoisomerase I, this compound prevents the relaxation of supercoiled DNA that is required for replication and transcription . This leads to DNA damage and ultimately, cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves the absorption of irinotecan and its conversion to SN-38. The presence of encequidar methanesulfonate allows for increased intestinal absorption and systemic exposure of irinotecan . The irinotecan dose was escalated from 20 to 320 mg/m² in a study, and the maximum tolerated dose (MTD) was determined to be 280 mg/m² every 21 days . Irinotecan and SN-38 plasma concentration–time profile showed that irinotecan exposure increased with dose and followed biexponential decay .

Result of Action

The molecular effect of this compound is the inhibition of DNA topoisomerase I, leading to DNA damage and cell death . On a cellular level, this compound shows potential antitumor activity, as observed in a study at the 280 and 320 mg/m² dose levels .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Oratecan plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Irinotecan, a component of this compound, is a prodrug that is activated in the liver and intestines via carboxylesterase to its active form, SN-38 . SN-38 is approximately 1000 times more cytotoxic than irinotecan itself . Encequidar methanesulfonate, the other component, inhibits the P-glycoprotein pump, reducing the efflux of irinotecan and increasing its intracellular accumulation . This interaction enhances the cytotoxic effects of irinotecan on cancer cells by increasing DNA damage and promoting tumor cell death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. The active form, SN-38, inhibits DNA topoisomerase I, leading to DNA damage and apoptosis in cancer cells . This inhibition disrupts cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death . The presence of encequidar methanesulfonate further enhances these effects by preventing the efflux of irinotecan, thereby increasing its intracellular concentration and potency .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DNA topoisomerase I by SN-38, leading to the formation of stable DNA-topoisomerase I complexes . This results in DNA strand breaks and subsequent cell death . Encequidar methanesulfonate inhibits the P-glycoprotein pump, reducing the efflux of irinotecan and increasing its intracellular concentration . This dual mechanism enhances the cytotoxic effects of irinotecan, making this compound a potent chemotherapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound have been studied, showing that irinotecan and SN-38 plasma concentration-time profiles follow biexponential decay . The exposure for irinotecan and SN-38 increases with increased dose, and potential antitumor activity has been observed at higher dose levels . Long-term effects on cellular function have been noted, with a median progression-free survival of 9 weeks for treated patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Using a dose-escalation design, the maximum tolerated dose (MTD) of this compound was determined to be 280 mg/m² every 21 days . Exposure for irinotecan and SN-38 increased with increased dose, and potential antitumor activity was observed at higher dose levels . No radiologic response was achieved, and the safety profile of this compound was comparable to that of intravenous irinotecan .

Metabolic Pathways

This compound is involved in several metabolic pathways. Irinotecan is a prodrug that is activated in the liver and intestines via carboxylesterase to its active form, SN-38 . SN-38 is further metabolized by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide, which is less toxic and more easily excreted . Encequidar methanesulfonate inhibits the P-glycoprotein pump, reducing the efflux of irinotecan and increasing its intracellular concentration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the action of the P-glycoprotein pump . Encequidar methanesulfonate inhibits this pump, reducing the efflux of irinotecan and increasing its intracellular accumulation . This results in higher concentrations of irinotecan and SN-38 within cancer cells, enhancing their cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound involves its distribution within various cellular compartments. Irinotecan and its active form, SN-38, are primarily localized in the nucleus, where they exert their cytotoxic effects by inhibiting DNA topoisomerase I . Encequidar methanesulfonate, by inhibiting the P-glycoprotein pump, ensures higher intracellular concentrations of irinotecan and SN-38, enhancing their efficacy .

Métodos De Preparación

Oratecan is synthesized by combining irinotecan with encequidar methanesulfonate. The preparation involves a dose-escalation design where patients are treated with this compound on day 1 every 21 days. The irinotecan dose is escalated from 20 to 320 mg/m², while the encequidar methanesulfonate dose is fixed at 15 mg (12.9 mg free base) . Industrial production methods for this compound are not extensively documented, but they likely involve standard pharmaceutical manufacturing processes to ensure the stability and efficacy of the compound.

Análisis De Reacciones Químicas

Oratecan undergoes various chemical reactions, primarily involving its components, irinotecan and encequidar methanesulfonate. Irinotecan is a prodrug that is activated in the liver and intestines via carboxylesterase to its active form, SN-38, which is approximately 1000 times more cytotoxic than irinotecan itself . The major reactions include:

Oxidation: Irinotecan can undergo oxidation to form its active metabolite, SN-38.

Reduction: Reduction reactions are less common for irinotecan.

Substitution: Irinotecan can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include carboxylesterase enzymes and physiological conditions within the liver and intestines.

Aplicaciones Científicas De Investigación

Oratecan has significant scientific research applications, particularly in the field of oncology. It is being investigated for its potential to treat various solid tumors, including colorectal, gastroesophageal, pancreatic, and ovarian cancers . The combination of encequidar methanesulfonate with irinotecan aims to enhance the efficacy of irinotecan by inhibiting the P-glycoprotein pump, which is known to contribute to drug resistance in cancer cells . This makes this compound a promising candidate for overcoming drug resistance and improving treatment outcomes in cancer patients.

Comparación Con Compuestos Similares

Oratecan is unique due to its combination of encequidar methanesulfonate and irinotecan. Similar compounds include:

Irinotecan: A topoisomerase I inhibitor used in chemotherapy.

Topotecan: Another topoisomerase I inhibitor used in the treatment of ovarian and small cell lung cancers.

Camptothecin: The parent compound from which irinotecan and topotecan are derived. The uniqueness of this compound lies in its ability to inhibit the P-glycoprotein pump, thereby enhancing the efficacy of irinotecan and potentially overcoming drug resistance in cancer cells.

Propiedades

IUPAC Name |

[(19R)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKHSYORGJETM-MGDILKBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)

![Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-](/img/structure/B3188121.png)

![Carbonic acid, 2-[(ethoxycarbonyl)oxy]ethyl methyl ester](/img/structure/B3188131.png)

![acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B3188136.png)

![[1,1'-Biphenyl]-3,3'-dicarbaldehyde](/img/structure/B3188153.png)